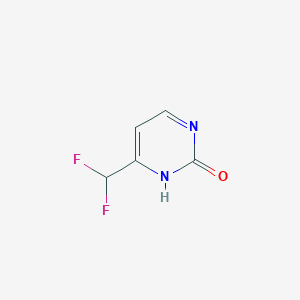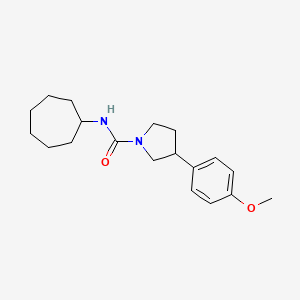
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is part of a class of molecules that have shown significant biological activity .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Scientific Research Applications
Organic Synthesis and Molecular Structure Analysis Research indicates that compounds related to "N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide" have been synthesized and analyzed to understand their structural properties and potential applications in organic chemistry. For instance, studies on the synthesis and properties of similar compounds have led to insights into their molecular conformation, crystalline structure, and potential as intermediates in the synthesis of more complex molecules (Banerjee et al., 2002). Such analyses are crucial for developing new materials and drugs.
Biological Activity and Pharmacological Potential Several derivatives of pyrrolidine carboxamides, including those with structural similarities to "this compound," have been synthesized and evaluated for their biological activities. Research in this area focuses on discovering new therapeutic agents with potential antitumor, antibacterial, and antiviral properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been carried out to screen for their in vitro cytotoxic activity against cancer cells, highlighting the compound's relevance in drug discovery and development (Hassan et al., 2014).
Material Science Applications The research extends to the synthesis and evaluation of polymers and materials derived from "this compound" and related compounds. These studies aim to develop new materials with specific physical and chemical properties for various industrial applications. For example, the synthesis and properties of aromatic polyamides containing the cyclohexane structure have been explored, indicating potential applications in creating high-performance polymers with excellent thermal stability and mechanical properties (Hsiao et al., 1999).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, which could suggest a wide range of potential molecular and cellular effects .
Action Environment
The influence of steric factors on biological activity has been investigated in the context of pyrrolidine derivatives .
properties
IUPAC Name |
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-10-8-15(9-11-18)16-12-13-21(14-16)19(22)20-17-6-4-2-3-5-7-17/h8-11,16-17H,2-7,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZPXJYAYIWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

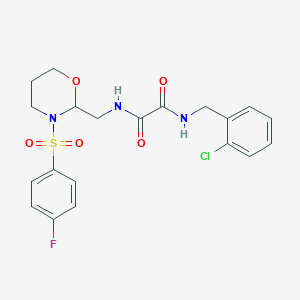
![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)

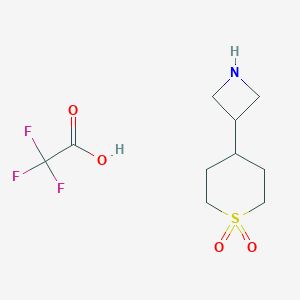
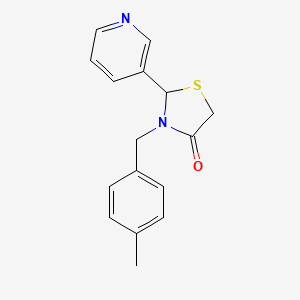
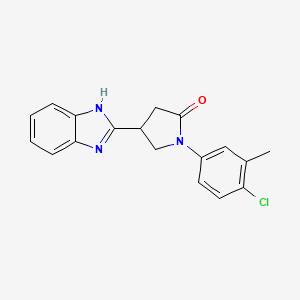
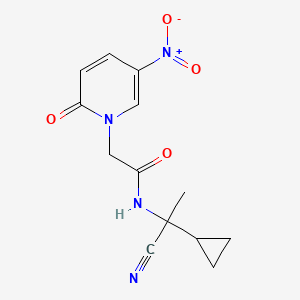

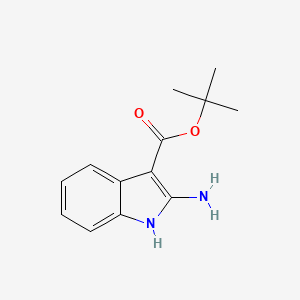
![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)
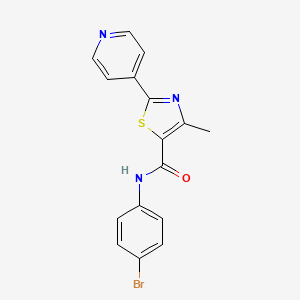
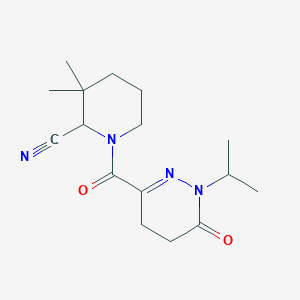
![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)
